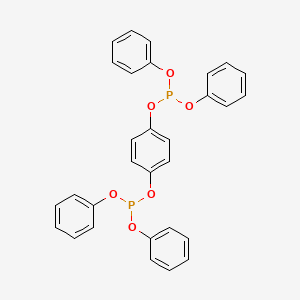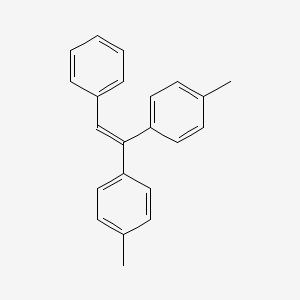
1-tert-Butyl-N,1,1-trimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-N,1,1-trimethylsilanamine is an organosilicon compound with the molecular formula C7H19NSi. It is characterized by the presence of a tert-butyl group and a trimethylsilyl group attached to a nitrogen atom.
Méthodes De Préparation
The synthesis of 1-tert-Butyl-N,1,1-trimethylsilanamine typically involves the reaction of tert-butylamine with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+(CH3)3CNH2→(CH3)3SiNH(C(CH3)3+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-tert-Butyl-N,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tert-butylamine and trimethylsilanol.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-tert-Butyl-N,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound is studied for its potential use in modifying biological molecules and as a protective group in peptide synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-N,1,1-trimethylsilanamine involves its ability to form stable silicon-nitrogen bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-N,1,1-trimethylsilanamine can be compared with other similar compounds, such as:
N-tert-Butyltrimethylsilylamine: Similar in structure but with different reactivity and applications.
N,N-Diethyl-1,1,1-trimethylsilylamine: Another related compound with distinct properties and uses.
tert-Butylamine: Lacks the trimethylsilyl group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of steric hindrance and silicon-nitrogen bond formation, which makes it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
61012-64-4 |
|---|---|
Formule moléculaire |
C7H19NSi |
Poids moléculaire |
145.32 g/mol |
Nom IUPAC |
N-[tert-butyl(dimethyl)silyl]methanamine |
InChI |
InChI=1S/C7H19NSi/c1-7(2,3)9(5,6)8-4/h8H,1-6H3 |
Clé InChI |
PDNORKLPPWCZJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


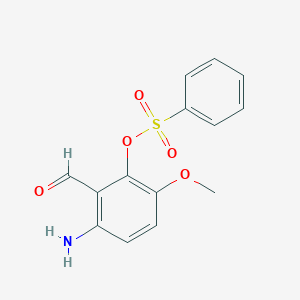
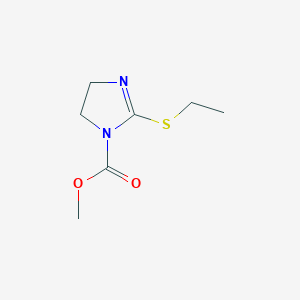
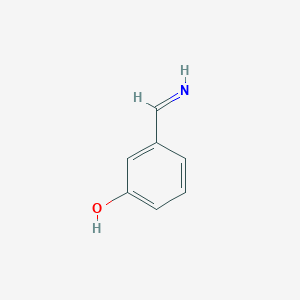
![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

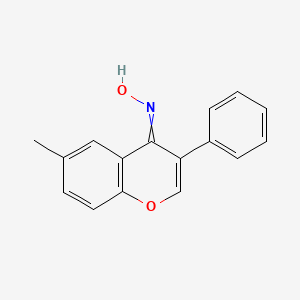

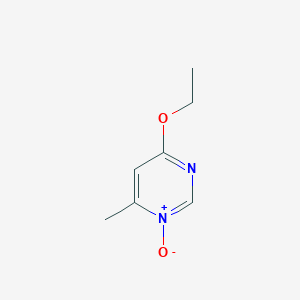
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

